

Technical Support Center: 30C-NBOMe In Vivo Optimization

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Compound of Interest

Compound Name: 30C-NBOMe (hydrochloride)

Cat. No.: B1162247

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Compound Profile & Solubility (Formulation Support)

User Query: My 30C-NBOMe precipitates when added to saline. How do I create a stable vehicle for IP/SC injection?

Technical Insight: 30C-NBOMe is highly lipophilic due to the trimethoxybenzyl moiety. Direct dissolution in physiological saline (0.9% NaCl) often leads to micro-precipitation, which causes erratic absorption and inconsistent behavioral data.

Recommended Solubilization Protocol

We recommend a Cyclodextrin-based vehicle over high-concentration DMSO to prevent vehicle-induced locomotor suppression.

Reagents:

- 30C-NBOMe (Hydrochloride salt preferred)
- (2-Hydroxypropyl)-
-cyclodextrin (HP-
-CD)

- Sterile Saline (0.9%)

Protocol:

- Stock Solution (100x): Dissolve 30C-NBOMe in 100% DMSO at a concentration of 5 mg/mL. Vortex until clear.
- Vehicle Preparation: Prepare a 20% (w/v) HP-
-CD solution in sterile saline.
- Final Formulation: Slowly pipette the DMSO stock into the HP-
-CD vehicle while vortexing.
 - Target Final Ratio: 2% DMSO / 98% (20% HP-
-CD).
 - Stability Check: Inspect for turbidity against a light source. If cloudy, sonicate at 40°C for 10 minutes.

Vehicle Type	Stability	Toxicity Risk	Recommended Use
Saline Only	Poor (Precipitates)	None	Do Not Use
10% DMSO/Saline	Moderate	Low (Motor effects possible)	Acute screening only
HP- -CD + 2% DMSO	High	Negligible	Standard for Dose-Response

Dosage Optimization & Pharmacodynamics

User Query: What is the optimal dosage range for eliciting 5-HT_{2A} agonist activity (Head Twitch Response) without inducing toxicity?

Technical Insight: 30C-NBOMe is a structural analog of 25C-NBOMe.^{[1][2]} While 25C-NBOMe has a high affinity (

~1-3 nM) for 5-HT_{2A}, the 3,4,5-trimethoxy substitution on the benzyl ring of 30C-NBOMe (resembling mescaline) alters its binding pose.

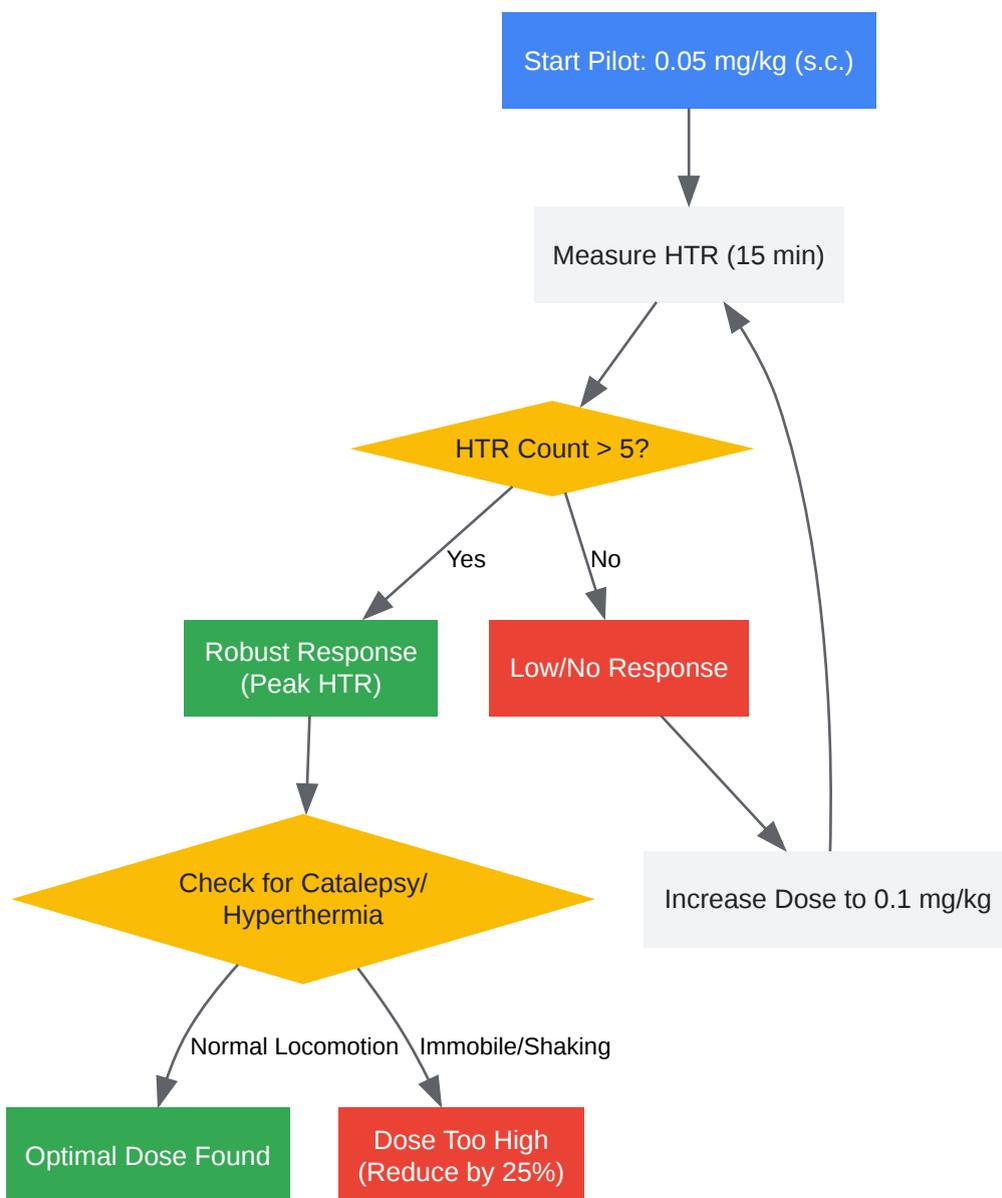
- Hypothesis: The lack of an ortho-methoxy group (position 2) in 30C-NBOMe may slightly reduce potency compared to the 25-series, but it remains a potent hallucinogen.
- Therapeutic Window: 5-HT_{2A} agonists display an Inverted-U Dose-Response.[3] Doses that are too high recruit off-target receptors (5-HT_{2C}, 5-HT_{1A}) or cause catalepsy, masking the Head Twitch Response (HTR).

Dose-Escalation Workflow (Mouse Model)

Do not assume 25C-NBOMe dosages apply 1:1. Perform a "Step-Up" pilot.

Starting Baseline: 0.05 mg/kg (s.c.) Escalation Factor: 0.5 log units

Optimization Decision Tree:



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Caption: Iterative dose-finding logic to isolate specific 5-HT2A activation (HTR) from non-specific toxicity.

Estimated Effective Ranges (Based on SAR)

Effect Level	Estimated Dose (Mouse s.c.)	Behavioral Readout
Threshold	0.05 - 0.1 mg/kg	Intermittent HTR, sniffing.
Optimal (HTR)	0.3 - 0.5 mg/kg	Peak frequency HTR, normal gait.
Ceiling/Toxic	> 1.0 mg/kg	Catalepsy, flattened posture, hyperthermia.

Experimental Readouts & Troubleshooting

User Query: I am seeing high variability in my Head Twitch Response (HTR) data. Some mice show zero response at the expected dose.

Technical Insight: Variability in NBOMe assays is often driven by tachyphylaxis (rapid tolerance) or scoring errors. 5-HT_{2A} receptors internalize rapidly upon agonist binding.

Troubleshooting Checklist

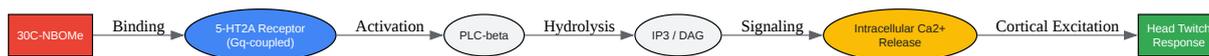
1. Tachyphylaxis Management

- Issue: Using the same mouse for multiple doses.
- Solution: 3OC-NBOMe induces rapid receptor downregulation. You must use drug-naive mice for each dose point. A washout period of 7 days is minimum, but naive animals are preferred for publication-quality data.

2. Scoring Specificity (False Positives)

- Issue: Confusing "wet dog shakes" (whole body) with "head twitches" (paroxysmal rotation).
- Mechanism: HTR is mediated by cortical 5-HT_{2A}. Wet Dog Shakes are often associated with 5-HT_{2A} + 5-HT_{2C}.
- Validation: Pre-treat a control group with M100907 (Volinanserin, 0.5 mg/kg). If the behavior is not blocked by this selective antagonist, it is not a valid 5-HT_{2A} readout.

3. Mechanism of Action Verification Ensure your readout maps to the correct signaling cascade.



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Caption: The canonical Gq-mediated pathway required for NBOMe-induced behavioral effects.

Safety & Toxicity Protocols

User Query: What are the signs of overdose with 30C-NBOMe?

Technical Insight: NBOMe compounds have a narrow therapeutic index. Toxicity is primarily driven by sympathomimetic overstimulation and serotonin syndrome.

Critical Stop Criteria (Euthanize immediately if observed):

- Hyperthermia: Rectal temperature > 39.5°C.
- Seizures: Tonic-clonic convulsions.
- Respiratory Distress: Gasping or irregular breathing rate (<60 breaths/min).

Antidote Protocol (Rescue): If a valuable transgenic animal receives an overdose:

- Ketanserin (2 mg/kg i.p.) - Blocks 5-HT2A (will abolish experimental effect).[4]
- Diazepam (5 mg/kg i.p.) - For seizure control.

References

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